1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl-

Catalog No.
S12362303
CAS No.
39929-83-4
M.F
C8H11N3O2
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-...

CAS Number

39929-83-4

Product Name

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl-

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C8H11N3O2/c1-10-6-5(3-4-9-6)7(12)11(2)8(10)13/h9H,3-4H2,1-2H3

InChI Key

VHFRLZUKVCVMTH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCN2)C(=O)N(C1=O)C

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1,3-dimethyl- is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. This compound features two carbonyl groups at positions 2 and 4 of the pyrimidine moiety, contributing to its potential biological activity. Its molecular formula is C₁₁H₁₃N₃O₂, and it possesses notable structural features that make it an interesting target for synthetic and medicinal chemistry.

The synthesis of 1H-Pyrrolo(2,3-d)pyrimidine derivatives typically involves one-pot multicomponent reactions. For instance, a common method includes the reaction of arylglyoxals with 6-amino-1,3-dimethyluracil and barbituric acid derivatives in the presence of a catalyst like tetrabutylammonium bromide (TBAB) at moderate temperatures (around 50 °C) in ethanol. These reactions often yield high product yields and allow for the introduction of various substituents on the pyrrolo[2,3-d]pyrimidine framework .

Compounds within the pyrrolo(2,3-d)pyrimidine class have shown diverse biological activities, including antiviral and anticancer properties. For example, certain derivatives have been evaluated for their efficacy against viral infections such as Bovine Viral Diarrhea Virus (BVDV), demonstrating promising results in vitro . The presence of specific substituents on the pyrrolo[2,3-d]pyrimidine structure can significantly influence its biological profile.

The synthesis methods for 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione include:

  • One-Pot Three-Component Reaction: This method combines arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. The reaction is facilitated by TBAB in ethanol at 50 °C, yielding various functionalized derivatives with high efficiency .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and improve yields. The compounds are synthesized under controlled conditions that promote rapid formation while minimizing by-products .

1H-Pyrrolo(2,3-d)pyrimidine derivatives have potential applications in pharmaceuticals due to their biological activities. They are being explored as:

  • Antiviral Agents: Targeting viral infections through inhibition mechanisms.
  • Anticancer Agents: Showing cytotoxic effects against various cancer cell lines.
  • Pharmaceutical Intermediates: Serving as building blocks for more complex drug molecules.

Interaction studies of 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Molecular Docking: To predict binding affinities and orientations with target proteins.
  • In Vitro Assays: Evaluating the biological activity against specific pathogens or cancer cells.

Such studies help elucidate how structural modifications can enhance or diminish activity and selectivity.

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,5H)-dione has several similar compounds that share structural characteristics but may differ in biological activity or synthesis methods. Here are some notable comparisons:

Compound NameCAS NumberSimilarity IndexKey Features
1,3-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione46155-89-90.93Similar core structure but with different substituents affecting activity
5-Aminopyrimidine-2,4(1H,3H)-dione932-52-50.82Exhibits different biological properties due to amino substitution
6-Methylpyrimidine-2,4(1H,3H)-dione626-48-20.75Methyl substitution alters pharmacological activity
5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid7164-43-40.75Carboxylic acid group adds distinct properties
3-Phenylimidazolidine-2,4-dione2221-13-80.74Different ring system influences reactivity and activity

These comparisons highlight the uniqueness of 1H-Pyrrolo(2,3-d)pyrimidine derivatives in terms of structure and potential applications in medicinal chemistry. Each compound's specific substituents play a critical role in determining its biological properties and therapeutic potential.

Multicomponent reactions (MCRs) offer a streamlined approach to constructing the pyrrolo[2,3-d]pyrimidine-dione core. A notable example involves the one-pot condensation of 6-aminopyrimidines, dimedone, and arylglyoxals, which proceeds via a cascade of cyclocondensation and dehydrogenation steps. This method leverages the inherent reactivity of arylglyoxals, which act as both carbonyl donors and aryl group sources, facilitating the formation of the fused pyrrole-pyrimidine system.

Reaction optimization studies reveal that polar aprotic solvents such as dimethylformamide (DMF) and temperatures between 80–100°C promote high yields (70–85%). The electronic nature of the arylglyoxal substituents significantly influences reaction efficiency, with electron-deficient aryl groups enhancing cyclization rates. For instance, para-nitro-substituted arylglyoxals achieve yields exceeding 80%, while electron-rich analogs require prolonged reaction times.

Table 1: Representative Arylglyoxals and Yields in Multicomponent Synthesis

Arylglyoxal SubstituentYield (%)Reaction Time (h)
4-NO₂826
4-Cl788
4-OCH₃6512

Mechanistic studies propose an initial Knoevenagel condensation between dimedone and arylglyoxal, followed by nucleophilic attack of the 6-aminopyrimidine to form the pyrrolidine intermediate. Subsequent oxidation and aromatization complete the fused ring system.

Palladium-Catalyzed Cyclization Approaches to Pyrrolo[2,3-d]pyrimidine Systems

Palladium-catalyzed cross-coupling and cyclization reactions have revolutionized the functionalization of pyrrolo[2,3-d]pyrimidines. A groundbreaking method developed by Liu et al. employs a Pd(II)/TEMPO catalytic system for regioselective C6 arylation using arylboronic acids at ambient temperatures. This protocol eliminates the need for silver additives or harsh bases, achieving >90% regioselectivity for C6 substitution across diverse substrates.

Key to this process is the synergistic role of trifluoroacetic acid (TFA), which protonates the pyrimidine nitrogen, enhancing the electrophilicity of the C6 position. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) acts as a mild oxidant, regenerating the Pd(II) catalyst and preventing undesired side reactions. The method tolerates functional groups such as halides, esters, and nitriles, enabling late-stage diversification of pharmaceutical intermediates.

Table 2: Substrate Scope in Pd-Catalyzed C6 Arylation

Arylboronic AcidYield (%)Selectivity (C6:C2)
4-Fluorophenyl8895:5
3-Cyanophenyl8293:7
2-Naphthyl7591:9

Comparative studies demonstrate superior efficiency over traditional Ullmann-type couplings, which often require elevated temperatures and stoichiometric copper reagents. The ambient reaction conditions also minimize decomposition of thermally sensitive substituents, making this method particularly valuable for synthesizing advanced drug candidates.

Microwave-Assisted Synthetic Protocols for Structural Diversification

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. While conventional heating methods for cyclocondensation reactions typically require 8–12 hours, microwave-assisted protocols reduce this to 30–60 minutes with comparable or improved yields. The rapid, uniform heating provided by microwave reactors enhances reaction kinetics, particularly in steps involving ring closure or dehydrogenation.

For example, the cyclization of N-propargylpyrimidine precursors to form the pyrrolo[2,3-d]pyrimidine core achieves 85% yield within 40 minutes under microwave irradiation (150°C, 300 W), versus 65% yield after 10 hours using conventional heating. This approach is especially effective for introducing electron-withdrawing groups at the C5 position, which typically hinder reaction rates under thermal conditions.

Solvent-Free and Green Chemistry Optimization in Heterocyclic Synthesis

The drive toward sustainable synthesis has spurred innovations in solvent-free methodologies for pyrrolo[2,3-d]pyrimidine-dione production. Mechanochemical approaches using ball mills enable the cyclocondensation of solid reactants without solvent input, reducing waste generation by up to 90% compared to traditional methods. For instance, grinding 6-aminouracil derivatives with diketones in the presence of catalytic p-toluenesulfonic acid (PTSA) yields the target heterocycles in 70–80% yields after 2 hours.

Additionally, the Pd(II)/TEMPO system’s compatibility with aqueous reaction media (as demonstrated in C6 arylation) aligns with green chemistry principles. The absence of toxic solvents like dichloromethane or dimethylacetamide, coupled with room-temperature operation, reduces the environmental footprint of these synthetic routes.

Table 3: Comparison of Solvent-Free vs. Traditional Synthesis

ParameterSolvent-FreeTraditional
Reaction Time (h)28
Yield (%)7875
E-Factor*2.18.7
*Environmental factor = waste (kg) / product (kg)

These advancements underscore the potential for large-scale, eco-friendly production of pyrrolo[2,3-d]pyrimidine-dione derivatives without compromising efficiency or selectivity.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.085126602 g/mol

Monoisotopic Mass

181.085126602 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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